Mercaptoethylguanidine hemisulfate salt
Overview
Description
Magnesium sulfate, commonly known as Epsom salt, is a chemical compound composed of magnesium, sulfur, and oxygen. It is a white crystalline solid that is highly soluble in water. Magnesium sulfate is widely used in various fields, including medicine, agriculture, and industry, due to its diverse properties and applications .
Mechanism of Action
Target of Action
Mercaptoethylguanidine hemisulfate salt, also known as MEG sulfate, primarily targets the inducible Nitric Oxide Synthase (iNOS) in the body . iNOS is an enzyme that plays a crucial role in the production of nitric oxide, a molecule involved in various physiological and pathological processes .
Mode of Action
MEG sulfate acts as a potent and selective inhibitor of iNOS . It binds to the active site of the enzyme, preventing it from catalyzing the production of nitric oxide . In addition to this, MEG sulfate also acts as a scavenger of peroxynitrite, a reactive nitrogen species .
Biochemical Pathways
The inhibition of iNOS and the scavenging of peroxynitrite by MEG sulfate can affect various biochemical pathways. These actions can lead to a decrease in the production of nitric oxide and nitrotyrosine, molecules that play significant roles in inflammation and other immune responses .
Result of Action
The inhibition of iNOS and the scavenging of peroxynitrite by MEG sulfate result in potent anti-inflammatory effects . This has been demonstrated in animal models of airway infection that mimic human cystic fibrosis . By reducing the production of nitric oxide and nitrotyrosine, MEG sulfate can decrease the activation of inflammatory cells .
Biochemical Analysis
Biochemical Properties
Mercaptoethylguanidine hemisulfate salt plays a crucial role in biochemical reactions by interacting with several enzymes and biomolecules. It is a selective inhibitor of inducible nitric oxide synthase (iNOS), which is an enzyme responsible for the production of nitric oxide (NO) during inflammatory responses . By inhibiting iNOS, this compound reduces the production of nitric oxide, thereby mitigating inflammation. Additionally, this compound acts as a scavenger of peroxynitrite, a reactive nitrogen species that can cause cellular damage . The interaction between this compound and peroxynitrite involves the neutralization of peroxynitrite, preventing its harmful effects on cells .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to reduce inflammation in animal models of airway infection that mimic human cystic fibrosis . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting iNOS, this compound decreases the levels of nitric oxide, which in turn affects the signaling pathways involved in inflammation . Furthermore, it has been observed to alter gene expression patterns related to inflammatory responses, thereby contributing to its anti-inflammatory effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. As an iNOS inhibitor, it binds to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide . This inhibition reduces the production of nitric oxide, a key mediator of inflammation. Additionally, this compound scavenges peroxynitrite by reacting with it to form less reactive species. This scavenging activity helps protect cells from oxidative and nitrosative stress, which are common in inflammatory conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium sulfate can be prepared through several synthetic routes. One common method involves the reaction of magnesium oxide with sulfuric acid:
MgO+H2SO4→MgSO4+H2O
This reaction is typically carried out at room temperature and results in the formation of magnesium sulfate and water .
Industrial Production Methods
In industrial settings, magnesium sulfate is often produced by reacting magnesium carbonate or magnesium hydroxide with sulfuric acid. The reaction is conducted in large reactors, and the resulting solution is then evaporated to obtain crystalline magnesium sulfate. The process involves careful control of temperature and concentration to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Magnesium sulfate undergoes various chemical reactions, including:
Oxidation: Magnesium sulfate can be oxidized to form magnesium oxide and sulfur dioxide.
Reduction: It can be reduced to magnesium sulfide and water.
Substitution: Magnesium sulfate can react with other salts to form different magnesium compounds.
Common Reagents and Conditions
Oxidation: Requires high temperatures and an oxidizing agent such as oxygen.
Reduction: Typically involves a reducing agent like hydrogen gas.
Substitution: Often carried out in aqueous solutions with other salts.
Major Products Formed
Oxidation: Magnesium oxide and sulfur dioxide.
Reduction: Magnesium sulfide and water.
Substitution: Various magnesium salts depending on the reacting salt.
Scientific Research Applications
Magnesium sulfate has numerous scientific research applications:
Chemistry: Used as a drying agent and in the preparation of other magnesium compounds.
Biology: Employed in cell culture media and as a supplement in various biological assays.
Medicine: Used to treat magnesium deficiency, eclampsia, and as a laxative.
Industry: Utilized in the production of textiles, paper, and as a coagulant in the preparation of tofu
Comparison with Similar Compounds
Magnesium sulfate can be compared with other magnesium salts such as magnesium chloride and magnesium oxide:
Magnesium Chloride: More soluble in water and used primarily for de-icing and dust control.
Magnesium Oxide: Less soluble and used as a refractory material and in the production of magnesium metal.
Magnesium Sulfate: Unique in its use as a medical treatment for eclampsia and as a laxative .
Similar Compounds
- Magnesium chloride
- Magnesium oxide
- Magnesium carbonate
Magnesium sulfate stands out due to its diverse applications in medicine, agriculture, and industry, making it a versatile and valuable compound .
Properties
IUPAC Name |
2-(2-sulfanylethyl)guanidine;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H9N3S.H2O4S/c2*4-3(5)6-1-2-7;1-5(2,3)4/h2*7H,1-2H2,(H4,4,5,6);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKZAAUVINNNNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)N=C(N)N.C(CS)N=C(N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H20N6O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585231 | |
Record name | Sulfuric acid--N''-(2-sulfanylethyl)guanidine (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3979-00-8 | |
Record name | Sulfuric acid--N''-(2-sulfanylethyl)guanidine (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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